molecular formula C15H20BrNO2 B14920131 2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide

2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide

Cat. No.: B14920131
M. Wt: 326.23 g/mol
InChI Key: HGBUYDCXPCVYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a methylcyclohexyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide typically involves the reaction of 4-bromophenol with 2-methylcyclohexylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2-methylcyclohexyl)acetamide
  • 2-(4-iodophenoxy)-N-(2-methylcyclohexyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C15H20BrNO2/c1-11-4-2-3-5-14(11)17-15(18)10-19-13-8-6-12(16)7-9-13/h6-9,11,14H,2-5,10H2,1H3,(H,17,18)

InChI Key

HGBUYDCXPCVYGY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.